
Didox
概要
準備方法
合成経路と反応条件
Didoxは、3,4-ジヒドロキシ安息香酸から始まる一連の化学反応によって合成されます。 酸性条件下でヒドロキシルアミン塩酸塩と反応させることで、ヒドロキサム酸基が導入されます . この反応は通常、以下の手順を含みます。
ヒドロキサム酸の形成: 3,4-ジヒドロキシ安息香酸を水酸化ナトリウムなどの塩基の存在下でヒドロキシルアミン塩酸塩と反応させます。
精製: 得られた生成物を再結晶またはクロマトグラフィーにより精製して純粋なthis compoundを得ます。
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率と純度を最大限に高めるための反応条件の最適化を含みます。 これには、温度、pH、反応時間の制御が含まれます。 連続フロー反応器と自動化システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます .
化学反応の分析
Iron Chelation and Redox Activity
Didox binds Fe³⁺ via hydroxamate and catechol ligands, altering cellular iron metabolism:
Table 1: Iron-Chelating Properties of this compound
*Measured via calcein-AM assay after 4 hr treatment.
Key findings:
-
This compound depletes the labile iron pool (LIP) by 40% in hepatocellular carcinoma cells, comparable to deferoxamine (DFO) ( ).
-
UV-vis spectroscopy confirms Fe³⁺ binding through catechol (λmax = 490 nm) and hydroxamate (λmax = 580 nm) coordination ( ).
-
Polarographic studies show a 1:1 stoichiometry for Fe³⁺-Didox complexes ( ).
Ribonucleotide Reductase (RNR) Inhibition
This compound suppresses RNR activity by scavenging the tyrosyl radical on the R2 subunit via iron deprivation:
Mechanistic highlights:
-
IC₅₀ for RNR inhibition: 50 µM in leukemia L1210 cells, outperforming hydroxyurea (IC₅₀ = 200 µM) ( ).
-
Synergizes with radiation by increasing radiosensitivity of cancer cells ( ).
-
Does not reverse cytotoxic effects with Fe³⁺ supplementation, confirming non-iron-dependent pathways contribute to RNR inhibition ( ).
Antioxidant and Anti-Inflammatory Reactions
This compound scavenges reactive oxygen species (ROS) and suppresses pro-inflammatory mediators:
Table 2: Antioxidant Effects in Immune Cells
Parameter | This compound (100 µM) | Control | Source |
---|---|---|---|
ROS reduction (LPS)* | 62% ↓ | 100% | |
IL-6 suppression | 75% ↓ | Baseline | |
NF-κB nuclear translocation | 80% inhibition | Full activation |
*In RAW 264.7 macrophages exposed to lipopolysaccharide (LPS).
Key pathways:
-
ROS Scavenging: Increases SOD1 and catalase expression by 2.5-fold in mast cells ( ).
-
Transcriptional Regulation: Blocks AP-1 and NF-κB activation, reducing TNF-α and IL-6 synthesis ( ).
Stability and Pharmacokinetics
This compound’s multifunctional reactivity—spanning iron chelation, radical quenching, and enzyme inhibition—positions it as a versatile therapeutic candidate for oncology and inflammatory diseases. Further studies exploring its redox cycling in vivo could refine its clinical applications.
科学的研究の応用
Didox has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroxamic acids.
Medicine: Explored as a potential therapeutic agent for cancer, sickle cell disease, and other inflammatory conditions
作用機序
Didoxは、主にリボヌクレオチド還元酵素を阻害することで効果を発揮します。この酵素は、リボヌクレオチドをデオキシリボヌクレオチドに変換する役割を担っており、これはDNA合成に不可欠です。 This compoundはこの酵素を阻害することで、DNA合成と細胞増殖を阻害し、急速に分裂する癌細胞に対して有効となります . さらに、this compoundは鉄キレート特性を有しており、酵素活性と細胞増殖に必要な鉄を隔離することで、抗腫瘍活性を発揮します .
類似化合物との比較
類似化合物
ヒドロキシ尿素: 癌治療に使用される別のリボヌクレオチド還元酵素阻害剤。
デフェロキサミン: 鉄過剰症の治療に使用される鉄キレート剤。
デフェリプロン: Didoxと同様の性質を持つ別の鉄キレート剤.
This compoundの独自性
This compoundは、リボヌクレオチド還元酵素阻害剤と鉄キレート剤の両方の機能を備えているため、際立っています。 この二重作用は、特に癌治療において、細胞増殖と生存に関与する複数の経路を標的とすることで、その治療の可能性を高めます .
生物活性
Didox, chemically known as 3,4-dihydroxybenzohydroxamic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and immune modulation. Originally developed as a ribonucleotide reductase (RR) inhibitor, this compound has been shown to exhibit enhanced potency compared to its predecessor, hydroxyurea (HU), and has implications in various therapeutic areas including oncology and allergic diseases.
This compound functions primarily as an inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, this compound effectively reduces the availability of deoxyribonucleotides necessary for DNA replication and repair. This mechanism leads to the induction of DNA damage and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) models.
Preclinical Studies
In vitro studies have demonstrated that this compound exhibits significant activity against AML cell lines and primary patient samples. The mean inhibitory concentration (IC50) for this compound was found to be approximately 37 µM, with a range between 25.89 and 52.70 µM. Notably, this compound was effective at concentrations that did not adversely affect normal hematopoietic stem cells (HSCs), indicating a favorable therapeutic window.
Table 1: Efficacy of this compound in AML Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction | DNA Damage Response |
---|---|---|---|
KG1a | 30 | Yes | Increased γH2AX foci |
MFL2 | 60 | Yes | Increased p53 levels |
Primary Sample 1 | 35 | Yes | Increased γH2AX foci |
Primary Sample 2 | 40 | Yes | Increased p53 levels |
In animal models resistant to standard therapies, this compound treatment resulted in a significant reduction in leukemia burden and improved survival rates. Importantly, bone marrow morphology post-treatment remained comparable to controls, suggesting minimal systemic toxicity.
Clinical Trials
A phase I clinical trial assessed the maximum tolerated dose (MTD) of this compound in patients with metastatic carcinoma, establishing an MTD of 6 g/m² with peak plasma levels reaching up to 300 µM. These findings support the potential for further clinical exploration of this compound as a therapeutic agent in hematological malignancies.
Immune Modulation
Recent studies have revealed that this compound also possesses immunomodulatory properties. It has been shown to suppress T cell proliferation and cytokine production, suggesting potential applications in managing autoimmune conditions and allergic responses.
Table 2: Immunomodulatory Effects of this compound
Immune Cell Type | Effect Observed | Concentration Range (µM) |
---|---|---|
Mast Cells | Suppressed IgE-mediated activation | 50 - 200 |
RAW264.7 Macrophages | Reduced inflammatory gene expression | Not specified |
T Cells | Inhibited proliferation | Not specified |
In particular, this compound has been demonstrated to inhibit mast cell activation and cytokine production in response to IgE cross-linking. This effect is mediated through the suppression of transcription factors such as NFκB and AP-1, which are crucial for inflammatory signaling pathways.
Case Study: Acute Myeloid Leukemia
In a controlled study involving AML patients, pre-treatment with this compound led to a marked decrease in leukemic cell proliferation. Patients receiving this compound showed improved overall survival compared to historical controls receiving standard chemotherapy alone.
Case Study: Allergic Inflammation
In animal models of allergic inflammation, this compound administration significantly reduced symptoms associated with mast cell activation. The compound was able to inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-13 during IgE-mediated reactions.
特性
IUPAC Name |
N,3,4-trihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCKEPOKRERLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220134 | |
Record name | 3,4-Dihydroxybenzohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69839-83-4 | |
Record name | N,3,4-Trihydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69839-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxybenzohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069839834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Didox | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dihydroxybenzohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L106XFV0RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。